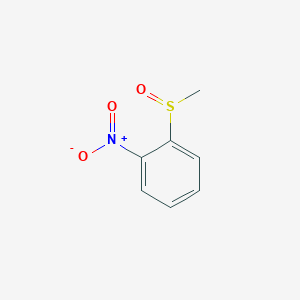

1-Methylsulfinyl-2-nitrobenzene

Description

Properties

Molecular Formula |

C7H7NO3S |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

1-methylsulfinyl-2-nitrobenzene |

InChI |

InChI=1S/C7H7NO3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |

InChI Key |

JECOZFMBKQJNDT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Oxidation of 1-Methylthio-2-nitrobenzene

A common and efficient approach is the oxidation of 1-methylthio-2-nitrobenzene to the corresponding sulfoxide (methylsulfinyl) derivative.

- Oxidizing Agents: Peracids such as meta-chloroperoxybenzoic acid (m-CPBA) or 3-chlorobenzoyl peroxide acid in dichloromethane are used under ambient temperature conditions to selectively oxidize the sulfur atom without affecting the nitro group or aromatic ring.

- Reaction Conditions: The reaction is typically carried out at room temperature in an organic solvent like dichloromethane, ensuring mild conditions that preserve sensitive functionalities.

- Yield: Reported yields for the oxidation step are around 60–70%, depending on the purity of starting materials and reaction time.

Nitration of 1-Methylsulfinylbenzene

Alternatively, nitration of 1-methylsulfinylbenzene can be performed to introduce the nitro group ortho to the methylsulfinyl substituent.

- Nitrating Agents: Mixtures of concentrated nitric and sulfuric acids are typically employed, with temperature control critical to avoid over-nitration or sulfoxide degradation.

- Temperature Control: The reaction is maintained at low temperatures (around 0°C to –5°C) to ensure regioselectivity and minimize side reactions.

- Workup: The reaction mixture is quenched with ice water to precipitate the nitro-substituted product, which is then isolated by filtration.

- Purification: Crystallization from suitable solvents or column chromatography may be used to purify the product.

Stepwise Synthesis via Chloromethyl Intermediates (Patent Method)

A patented multi-step synthesis route involves:

- Step 1: Nitration of 2-chlorobenzyl chloride to form 4-nitro-2-chloromethyl-chlorobenzene.

- Step 2: Reaction with alkoxide or hydroxide to substitute the chloromethyl group with a methoxymethyl group.

- Step 3: Amination with benzylamine to form an intermediate amino compound.

- Step 4: Hydrogenation to reduce the nitro group.

- Step 5: Acid precipitation to isolate the final amine salt.

Though this method is more complex, it exemplifies the precision required in handling sensitive intermediates and controlling reaction conditions for high purity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation of 1-Methylthio-2-nitrobenzene | m-CPBA or 3-chlorobenzoyl peroxide acid, DCM, RT | 60–70 | Mild conditions, selective oxidation | Requires prior synthesis of methylthio derivative |

| Direct Nitration of 1-Methylsulfinylbenzene | HNO3/H2SO4 mixture, 0 to –5°C | 50–65 | Straightforward, single-step nitration | Temperature sensitive, potential over-nitration |

| Multi-step Chloromethyl Intermediate Route | Multiple steps including nitration, substitution, amination, hydrogenation | Variable | High regioselectivity, versatile intermediates | Complex, time-consuming, requires careful control |

Research Findings and Analytical Data

- Selectivity: Oxidation of methylthio to methylsulfinyl proceeds with high selectivity under mild conditions, avoiding overoxidation to sulfone.

- Regioselectivity: Nitration under controlled temperature favors substitution ortho to the methylsulfinyl group, consistent with electron-withdrawing effects of the sulfoxide.

- Characterization: Products are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. NMR spectra show characteristic sulfoxide signals and nitro-substituted aromatic protons.

- Purification: Crystallization and chromatographic techniques are essential to obtain analytically pure 1-methylsulfinyl-2-nitrobenzene due to the sensitivity of sulfoxide to oxidation and decomposition.

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfinyl-2-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

1-Methylsulfinyl-2-nitrobenzene has the molecular formula and features a methylsulfinyl group attached to a nitro-substituted benzene ring. Its structure allows for diverse reactivity patterns, making it a valuable compound in synthetic organic chemistry.

Applications in Organic Synthesis

1. Synthetic Intermediates

this compound is often utilized as an intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions makes it a key player in the formation of complex molecules. For instance, it can be reduced to corresponding amines or used in coupling reactions to form more intricate structures .

2. Functionalization of Aromatic Compounds

The presence of both sulfinyl and nitro groups allows for selective functionalization of aromatic compounds. This property is exploited in the development of new materials and pharmaceuticals. For example, derivatives of this compound have been investigated for their potential as precursors to biologically active molecules .

Medicinal Chemistry

1. Anticancer Research

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may induce apoptosis in cancer cells. Research is ongoing to evaluate the efficacy of these compounds in targeted cancer therapies .

2. Antimicrobial Activity

The sulfonyl group contributes to the antimicrobial activity observed in some derivatives of this compound. These compounds have shown promise in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Environmental Applications

1. Biodegradation Studies

The environmental persistence and degradation pathways of nitroaromatic compounds like this compound are crucial for understanding their ecological impact. Studies have focused on the biodegradation of such compounds by microbial communities, assessing their potential toxicity and environmental risk .

2. Soil Remediation

Research indicates that this compound can be involved in soil remediation processes. Its transformation products may play a role in enhancing soil quality by promoting microbial activity that degrades pollutants .

Case Studies

Mechanism of Action

The mechanism of action of 1-methanesulfinyl-2-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfinyl group can also participate in redox reactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 1-Methylsulfinyl-2-nitrobenzene and its analogs:

Key Comparative Insights

Sulfur Oxidation State and Reactivity

- Sulfinyl (+4) : Exhibits intermediate reactivity. The sulfinyl group in this compound can participate in hydrogen bonding (as seen in its chloro analog, ), influencing solubility and crystallinity.

- Sulfonyl (+6) : More electron-withdrawing and thermally stable (e.g., 1-Methyl-2-(methylsulfonyl)benzene, ). Sulfonyl derivatives are less reactive in nucleophilic substitutions compared to sulfinyl analogs.

- Sulfanyl (-2) : Prone to oxidation (e.g., 4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene, ). The thioether group enhances lipophilicity but introduces toxicity risks .

Substituent Effects

- Nitro Groups : Compounds with multiple nitro groups (e.g., 1-Nitro-2-(2-nitrophenyl)sulfonylbenzene, ) exhibit heightened electron-withdrawing effects, reducing aromatic ring reactivity toward electrophiles.

- Halogen Substituents : Chloro () and fluoro () groups introduce steric and electronic effects. Fluorine’s electronegativity directs further substitutions on the ring.

Biological Activity

1-Methylsulfinyl-2-nitrobenzene (CAS Number: 11735806) is a compound of increasing interest due to its diverse biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2) and a methyl sulfoxide group (-SO) attached to a benzene ring. The structural formula can be represented as follows:

This configuration contributes to its reactivity and interaction with biological systems.

The biological activity of nitro compounds, including this compound, is often attributed to the reduction of the nitro group. This reduction can lead to the formation of reactive intermediates that interact with cellular components, such as DNA and proteins. The mechanism typically involves:

- Reduction of Nitro Group : The nitro group can be reduced enzymatically, leading to the formation of nitroso compounds which are highly reactive.

- Formation of Reactive Oxygen Species (ROS) : The reduction process can generate ROS, contributing to oxidative stress in cells.

- Covalent Binding : These reactive intermediates may bind covalently to biomolecules, resulting in cellular damage or altered function.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves:

- Inhibition of Bacterial Growth : Similar to other nitro compounds like metronidazole, it may produce toxic intermediates upon reduction that damage bacterial DNA, leading to cell death .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Klebsiella pneumoniae | 20 µg/mL |

Anticancer Properties

Research indicates potential anticancer activity for this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: Apoptotic Effects on Cancer Cells

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results demonstrated:

- Increased Apoptosis : Flow cytometry analysis revealed a significant increase in apoptotic cells after treatment with 50 µM of this compound.

- Mechanistic Insights : The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .

Toxicological Considerations

While exploring its biological activities, it is crucial to consider the toxicological profiles associated with nitro compounds. Studies have indicated that exposure to high concentrations may lead to:

- Hematologic Effects : Elevated levels of methemoglobin and alterations in blood parameters have been observed in animal models exposed to nitro compounds .

Table 2: Toxicological Effects Observed in Animal Studies

| Exposure Route | Observed Effect |

|---|---|

| Oral | Increased methemoglobin levels |

| Inhalation | Respiratory distress |

| Dermal | Skin irritation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.